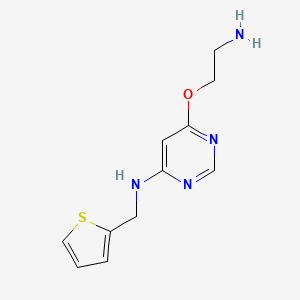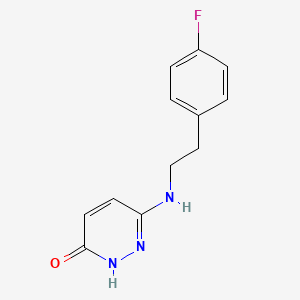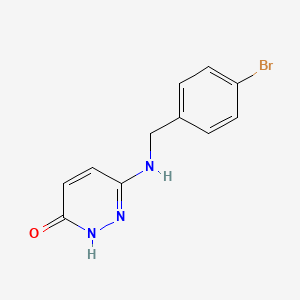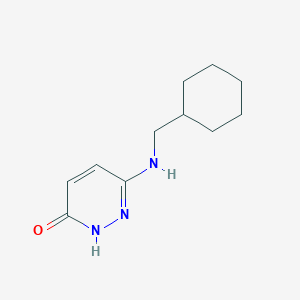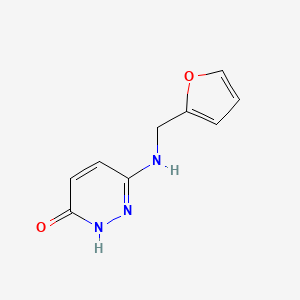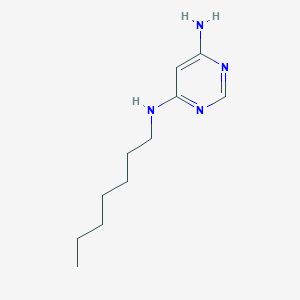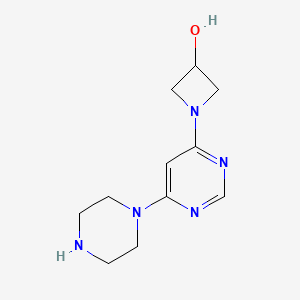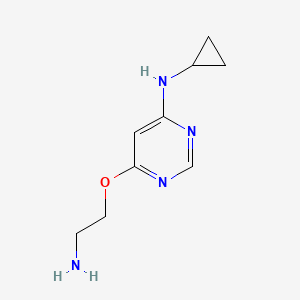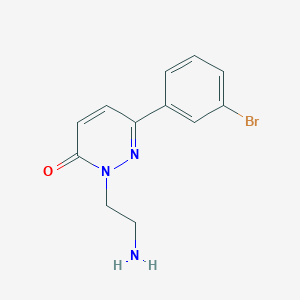
2-(2-Aminoethyl)-6-(3-bromophenyl)-2,3-dihydropyridazin-3-one
Overview
Description
The compound “2-(2-Aminoethyl)-6-(3-bromophenyl)-2,3-dihydropyridazin-3-one” is an organic compound. It likely contains an aminomethyl group, which is a monovalent functional group with formula −CH2−NH2 . This group can be described as a methyl group substituted by an amino group −NH2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not available in the search results. Typically, these would include properties like melting point, boiling point, density, molecular formula, and molecular weight .Scientific Research Applications
Platelet Aggregation Inhibition and Hypotensive Activities
The compound 2-(2-Aminoethyl)-6-(3-bromophenyl)-2,3-dihydropyridazin-3-one belongs to a class of compounds known for their significant pharmacological activities, including platelet aggregation inhibition and hypotensive effects. A study by Thyes et al. (1983) highlighted the synthesis and pharmacological activity of 6-aryl-4,5-dihydro-3(2H)-pyridazinone derivatives, showcasing their potential in inhibiting human and rat platelet aggregation in vitro and ex vivo, as well as demonstrating hypotensive action in rats. The most pronounced effects were observed with dihydropyridazinones possessing specific substituents, indicating their potential as therapeutic agents in cardiovascular diseases Thyes et al., 1983.
Synthesis and Chemical Properties
Alonazy et al. (2009) reported on the synthesis of novel pyridazinone derivatives, including 5,6-bis-(4-substitutedphenyl)-2H(3)-pyridazinones, derived from the condensation of benzil monohydrazones with ethyl cyanoacetate or diethyl malonate. These compounds were further modified to explore their chemical properties, although their antimicrobial activities were found to be minimal. This synthesis pathway underscores the versatility of pyridazinone derivatives in chemical transformations Alonazy et al., 2009.
Anticonvulsant Activity
Research by Samanta et al. (2011) explored the anticonvulsant activity of certain pyridazinone derivatives, synthesizing 6-Phenyl(3᾽-imino-benzylidene)-2,3,4,5-tetrahydro pyridazin-3-one derivatives and testing them via the maximal electroshock (MES) method. Some of these derivatives exhibited significant anticonvulsant activity, suggesting their potential in developing treatments for seizure disorders Samanta et al., 2011.
Antihypertensive Properties
Further, Siddiqui et al. (2010) synthesized 6-(substituted-phenyl)-2-(substitutedmethyl)-4,5-dihydropyridazin-3(2H)-one derivatives, evaluating them for antihypertensive properties using the Tail Cuff method. This study revealed that certain derivatives demonstrated effective antihypertensive activities, contributing to the pool of potential therapeutic agents for hypertension management Siddiqui et al., 2010.
properties
IUPAC Name |
2-(2-aminoethyl)-6-(3-bromophenyl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O/c13-10-3-1-2-9(8-10)11-4-5-12(17)16(15-11)7-6-14/h1-5,8H,6-7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OREXVADXEBPXQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NN(C(=O)C=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminoethyl)-6-(3-bromophenyl)-2,3-dihydropyridazin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



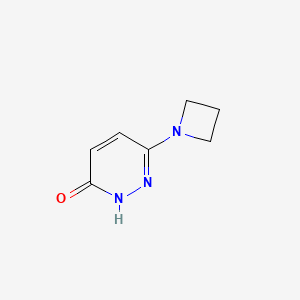
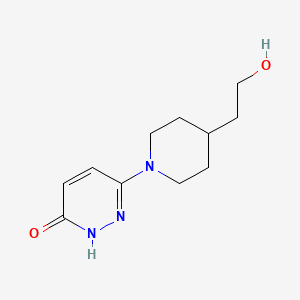
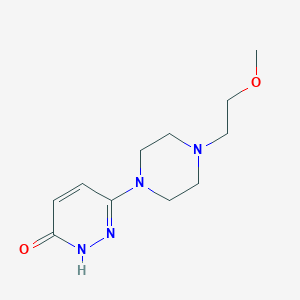
![2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1492173.png)
